Flunitrazepam-d3

Forensic Toxicology LC-MS/MS Method Validation

Forensic and clinical labs face regulatory hurdles sourcing internal standards for flunitrazepam analysis, as the native compound is DEA Schedule IV. Flunitrazepam-d3 (CAS 219533-64-9) resolves this by providing a stable isotope-labeled internal standard (SIL-IS) that is exempt from DEA controlled substance registration. - DEA exempt preparation: no Schedule IV license or DEA 222 form required for purchase. - +3 Da mass shift ensures clean MRM channel separation without chromatographic isotope effect. - ≥98% purity neat solid or ≥99% deuterated solution; Certificate of Analysis with GC-MS spectra included.

Molecular Formula C16H12FN3O3
Molecular Weight 316.30 g/mol
CAS No. 219533-64-9
Cat. No. B593199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunitrazepam-d3
CAS219533-64-9
SynonymsRo 5-4200
Molecular FormulaC16H12FN3O3
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
InChIInChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
InChIKeyPPTYJKAXVCCBDU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A 100 μg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Flunitrazepam-d3 Internal Standard Overview


Flunitrazepam-d3 (CAS 219533-64-9) is a trideuterated (methyl-d3) analogue of the benzodiazepine flunitrazepam, manufactured as an analytical reference material explicitly intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) quantification workflows . It belongs to the class of stable isotope-labelled internal standards (SIL-IS) where the incorporation of three deuterium atoms at the N-methyl position raises the molecular weight from approximately 313.3 g/mol (non-deuterated) to 316.3 g/mol, providing a +3 Dalton mass shift that enables mass spectrometric differentiation from the endogenous analyte while preserving nearly identical physicochemical properties—specifically, identical reversed-phase HPLC retention time and equivalent extraction behaviour [1]. The compound is supplied as a DEA exempt preparation in the United States, which removes the regulatory friction of Schedule IV controlled substance licensing for eligible laboratories [2].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification of flunitrazepam

+3 Da mass shift enables independent MRM/SIM channel selection without isotopic cross-talk

DEA exempt preparation removes Schedule IV registration barrier for eligible U.S. laboratories

Why Substitutes Fail for Flunitrazepam-d3


In quantitative LC-MS/MS and GC-MS bioanalysis for forensic toxicology, the internal standard must co-elute precisely with the target analyte while producing a distinct mass-to-charge ratio (m/z) that avoids isotopic cross-talk. Unlabeled flunitrazepam fails the first criterion because it shares the identical m/z as the analyte, precluding independent quantification . Closely related deuterated benzodiazepines such as nitrazepam-d5 or diazepam-d5, while commercially available, exhibit different chromatographic retention times and extraction recoveries from flunitrazepam, meaning they cannot correct for matrix effects, ion suppression, or extraction losses that are specific to flunitrazepam . Even the higher-substituted flunitrazepam-d7, which offers a +7 Dalton mass shift, introduces a risk of chromatographic separation from the later-eluting non-deuterated analyte due to the inverse isotope effect on reversed-phase columns—a phenomenon documented for heavily deuterated SIL-IS . The selection of Flunitrazepam-d3 thus represents a deliberate trade-off between sufficient mass resolution (≥3 Daltons) and chromatographic co-elution fidelity.

Target IS Flunitrazepam-d3: co-elution with analyte, +3 Da mass resolution
Substitute risk Unlabeled flunitrazepam: identical m/z prevents independent quantification
Target IS Flunitrazepam-d3: matched extraction recovery and retention time
Substitute risk Structural analogs (nitrazepam-d5, diazepam-d5): retention shift and recovery mismatch may compromise matrix-effect correction
Target IS Flunitrazepam-d3: minimal inverse isotope effect on reversed-phase columns
Substitute risk Flunitrazepam-d7: higher deuteration may introduce chromatographic separation, altering co-elution fidelity

Flunitrazepam-d3 Internal Standard Evidence


Mass Shift Selectivity for Independent Quantification

Flunitrazepam-d3 provides a +3 Dalton mass shift relative to unlabeled flunitrazepam, which is sufficient for distinct selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) channels without isotopic cross-talk. In a validated LC–APCI-MS method, the SIM ions employed were m/z 284 (flunitrazepam and 7-aminoflunitrazepam), m/z 287 (F-d3 and 7-AF-d3), m/z 314 (flunitrazepam molecular ion), and m/z 317 (F-d3 molecular ion) [1]. This represents a definitive 3 m/z unit separation for the molecular ion cluster of the IS relative to the analyte.

Mass Shift Selectivity
Reported

+3 Da (m/z 317 vs. 314) in LC–APCI-MS SIM mode

Supports independent MRM/SIM channel discrimination

Sufficient to avoid natural isotopic overlap

Forensic Toxicology LC-MS/MS Method Validation Stable Isotope Internal Standard

Extraction Recovery Across Biological Matrices

In a method employing Flunitrazepam-d3 and 7-aminoflunitrazepam-d3 as dual internal standards for the quantification of flunitrazepam and its three metabolites from serum, blood, and urine via solid-phase extraction (SPE), the overall recovery ranged from 92% to 99% across all analytes [1]. This contrasts with methods using non-deuterated internal standards (e.g., nitrazepam or methylnitrazepam), where recovery differences between the chemically distinct IS and the target analyte introduce systematic bias [2]. For context, an LC-MS/MS method for urine benzodiazepines using deuterated analogues reported recovery rates spanning 70.5% to 96.7% for five analytes, with the broader range reflecting variable performance of different deuterated IS-analyte pairings [3].

Extraction Recovery
Cross-study comparable

92–99% recovery (SPE, serum/blood/urine) vs. 70.5–96.7% for comparator deuterated method

Supports reproducible low-level quantification

Reported across three biological matrices

Analytical Chemistry Sample Preparation Solid-Phase Extraction Bioanalytical Method Validation

Absolute Recovery of Deuterated IS in Urine

In a multi-lot human urine matrix study evaluating the absolute recovery of deuterated benzodiazepine internal standards, the measured absolute recoveries ranged from 83.0% to 100.5% [1]. While this data encompasses multiple deuterated benzodiazepine IS (not exclusively Flunitrazepam-d3), it establishes the class-level performance benchmark for deuterated benzodiazepine internal standards in urine. Flunitrazepam-d3, as a member of this class with the same isotopic labelling strategy, is expected to perform within this range. By comparison, non-deuterated internal standards such as clonazepam-d4—which has been used as a substitute for flunitrazepam when a dedicated deuterated IS was unavailable—introduce structural dissimilarity that compromises recovery matching [2].

Absolute Recovery in Urine
Class-level

83.0–100.5% (deuterated benzodiazepine IS class)

Review class-level benchmark for urine matrix

Multi-lot urine; class inference requires verification

Urine Drug Testing Forensic Toxicology Deuterated Internal Standard Absolute Recovery

Detection Limit in Biological Matrices

Using Flunitrazepam-d3 as the internal standard in an LC–APCI-MS assay, the limit of detection (LOD) for flunitrazepam and 7-aminoflunitrazepam in blood, serum, or urine was 0.2 µg/L, with a linear range of 1–500 µg/L [1]. The LOD for N-desmethylflunitrazepam and 3-hydroxyflunitrazepam was 1 µg/L. This compares favorably with an HPLC–APCI-MS/MS method that employed deuterated flunitrazepam as IS and achieved a detection limit of 0.25 µg/L for flunitrazepam in plasma, with an overall extraction efficiency exceeding 89% [2]. In contrast, methods relying on GC-MS with non-deuterated internal standards (e.g., nitrazepam) typically report higher LODs and require derivatization of the 7-amino metabolite, adding procedural complexity [3].

Detection Limit
Cross-study comparable

LOD 0.2 µg/L (flunitrazepam & 7-AF) in blood/urine

Enables sub-therapeutic concentration detection context

Linear range 1–500 µg/L

Limit of Detection Forensic Toxicology Clinical Toxicology LC-MS Method Validation

Isotopic Purity and Low Unlabeled Carryover

Flunitrazepam-d3 is supplied at a certified purity of ≥99% deuterated forms (d1–d3), as verified by batch-specific certificates of analysis . A purity of ≥99% deuterated forms means that ≤1% of the material consists of the non-deuterated (d0) species, which directly limits the contribution of IS-originating signal to the analyte quantification channel—a critical source of systematic error in low-concentration analyses. By comparison, the alternative Flunitrazepam-d7 is available as a certified reference material (CRM) at a concentration of 100 µg/mL in methanol, but its isotopic purity specification requires verification per batch and the higher deuteration level introduces a greater risk of chromatographic deuterium isotope effect separation from the analyte . Non-deuterated flunitrazepam reference standards, when used as external calibrators rather than internal standards, provide no matrix effect compensation and must be paired with a structurally distinct IS, introducing recovery mismatch .

Isotopic Purity
Lot attribute

≥99% deuterated forms (d1–d3)

Limits IS-originated analyte channel interference

Batch-specific certificate; ≤1% d0 carryover

Reference Material Quality Isotopic Purity Internal Standard Selection Procurement Specification

DEA-Exempt Procurement and Regulatory Access

Flunitrazepam-d3 (Item No. 22855) is formulated and sold as a DEA exempt preparation in the United States, meaning that possession of a DEA Controlled Substance registration is not required for purchase—eliminating the need for a DEA 222 form . This is in contrast to Flunitrazepam-d7 (CRM), which is also available as a DEA exempt preparation but is a certified reference material typically sold at a premium price point for metrological applications . Non-deuterated flunitrazepam (Schedule IV) and its exempt preparation formulations are similarly regulated, but the non-deuterated form cannot serve as an internal standard due to the lack of mass differentiation. The dual advantage of Flunitrazepam-d3—DEA exempt status combined with fit-for-purpose isotopic labelling—reduces both regulatory friction and procurement lead time for forensic and clinical toxicology laboratories [1].

DEA-Exempt Procurement
Specification review

No DEA registration or Form 222 required (U.S.)

Supports regulatory-access procurement context

For research and forensic use only

Regulatory Compliance Procurement Controlled Substances Laboratory Operations

Flunitrazepam-d3 Application Scenarios


Forensic Testing for Drug-Facilitated Assault

In drug-facilitated sexual assault (DFSA) investigations, flunitrazepam must be quantified at sub-therapeutic levels in blood, serum, or urine collected hours to days post-ingestion. Flunitrazepam-d3 as an internal standard enables an LC–APCI-MS method with an LOD of 0.2 µg/L and linearity from 1–500 µg/L, covering both therapeutic (5–15 µg/L) and toxic (>50 µg/L) concentration ranges [1]. The DEA exempt preparation status allows forensic laboratories without Schedule IV registrations to procure the necessary IS for validated DFSA panels, while the ≥99% deuterated purity minimizes the risk of IS-originating signal contaminating the analyte channel—a critical factor when reporting quantitative results that may be subject to Daubert or Frye evidentiary standards .

Therapeutic Monitoring and Overdose Confirmation

For hospital-based clinical toxicology services, Flunitrazepam-d3 provides the requisite IS for rapid LC-MS/MS confirmation of flunitrazepam and its major metabolite 7-aminoflunitrazepam in plasma. The documented extraction efficiency of ≥92% across multiple matrices enables accurate quantification at concentrations from 0.2 µg/L to 500 µg/L, facilitating both therapeutic drug monitoring (expected range: 5–15 µg/L) and overdose confirmation (>50 µg/L) [1]. The availability as a neat solid (≥98% purity) or a 100 µg/mL methanol solution allows clinical laboratories to prepare working IS solutions at concentrations tailored to their validated method without being locked into a single pre-formulated concentration .

LC-MS/MS Benzodiazepine Panel Development

When developing a multi-analyte benzodiazepine panel, Flunitrazepam-d3 serves as the dedicated deuterated IS for flunitrazepam quantification, ensuring that the IS-analyte pair exhibits matched retention time, equivalent matrix effect compensation, and uniform recovery across the calibration range. The +3 Da mass difference provides clean MRM channel separation (m/z 314 → m/z 317 for the molecular ion cluster) without the risk of chromatographic isotope separation observed with higher-substituted analogues such as flunitrazepam-d7 [1]. For laboratories that may otherwise substitute a structurally distinct IS such as clonazepam-d4, adopting Flunitrazepam-d3 eliminates the systematic bias introduced by differential extraction recovery between chemically dissimilar IS-analyte pairs .

Pharmacokinetic and Metabolism Studies

In academic or CRO settings investigating flunitrazepam pharmacokinetics, metabolism, or drug-drug interactions, Flunitrazepam-d3 enables precise isotope dilution mass spectrometry (IDMS) quantification. The 7-aminoflunitrazepam-d3 analogue (CAS 219533-65-0) is also commercially available, allowing simultaneous quantification of the parent drug and its major urinary metabolite using matched deuterated IS pairs [1]. The DEA exempt preparation status facilitates procurement by university laboratories that may lack controlled substance handling infrastructure, while the availability of batch-specific Certificates of Analysis with GC-MS spectral data ensures traceability for GLP-compliant studies .

Application
Selection Property
Validation Focus
Forensic toxicology research
Sub-ng/mL detection sensitivity
Matrix-effect correction and co-elution fidelity
Toxicology monitoring research
Reproducible multi-matrix recovery
Method-transfer and accuracy assessment
Multi-analyte panel development
Dedicated ISTD for matched retention
MRM channel separation and recovery uniformity
PK and metabolism research
Isotope dilution MS compatibility
Batch-specific purity and regulatory access
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